molecular formula C5H6BF3KN B13550796 Potassium ((1-cyanocyclopropyl)methyl)trifluoroborate

Potassium ((1-cyanocyclopropyl)methyl)trifluoroborate

Cat. No.: B13550796
M. Wt: 187.01 g/mol
InChI Key: MATMORARUBAVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide typically involves the cyclopropanation of alkenylboronic esters followed by treatment with potassium hydrogen fluoride. This process yields the corresponding potassium organotrifluoroborate . The reaction conditions are generally mild, making the process efficient and environmentally friendly.

Industrial Production Methods

Industrial production of potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between organoboron compounds and organic halides .

Common Reagents and Conditions

The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base, such as potassium phosphate. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from the reactions involving potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide are cyclopropyl-substituted arenes. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide in cross-coupling reactions involves the transmetalation of the organotrifluoroborate to a palladium catalyst. This step is followed by the reductive elimination, which forms the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity in cross-coupling reactions. The presence of the cyanocyclopropyl group enhances its stability and reactivity compared to other organotrifluoroborates .

Properties

Molecular Formula

C5H6BF3KN

Molecular Weight

187.01 g/mol

IUPAC Name

potassium;(1-cyanocyclopropyl)methyl-trifluoroboranuide

InChI

InChI=1S/C5H6BF3N.K/c7-6(8,9)3-5(4-10)1-2-5;/h1-3H2;/q-1;+1

InChI Key

MATMORARUBAVPC-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1(CC1)C#N)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.